N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
Description
The compound N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a benzamide derivative featuring a dimethylaminoethyl side chain and a 1,2,3-benzotriazin-4-one moiety. Its structure combines a benzamide core with a polar dimethylamino group and a heterocyclic benzotriazine ring. Its structural analogs, such as those containing benzamide or benzotriazine components, suggest possible applications in medicinal chemistry or agrochemical development .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23(2)12-11-20-18(25)15-9-7-14(8-10-15)13-24-19(26)16-5-3-4-6-17(16)21-22-24/h3-10H,11-13H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYOSZCAXFADFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the biochemical pathways affected by Oprea1_260249. Once the targets are identified, it will be possible to map the compound’s effects onto specific biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oprea1_260249 are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biological Activity
N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHNO
The presence of the dimethylamino group contributes to its pharmacological properties, enhancing solubility and interaction with biological targets.
This compound has been shown to interact with several biological pathways:
- GPR139 Modulation : Research indicates that this compound acts as a modulator for GPR139 receptors, which are implicated in various physiological processes including appetite regulation and mood disorders .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzotriazine compounds exhibit antimicrobial properties. The specific mechanism may involve disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
- Antioxidant Properties : Compounds similar in structure have demonstrated antioxidant activity, potentially reducing oxidative stress in cells .
Biological Activity Summary
The following table summarizes the biological activities reported for this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| GPR139 Modulation | Interaction with GPR139 receptors | |
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging free radicals |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Mood Disorders : A study investigated the effects of GPR139 modulators in animal models of anxiety and depression. Results indicated that administration of this compound resulted in significant reductions in anxiety-like behaviors .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy against various pathogens. The compound showed promising results against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:
- In Vivo Studies : To confirm efficacy and safety profiles in animal models.
- Structure–Activity Relationship (SAR) : To optimize the compound for improved potency and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzamide Cores
Several benzamide derivatives in the evidence share functional or substituent similarities:
Key Differences :
- Heterocyclic Moieties: The benzotriazinone ring in the target compound may confer redox activity or hydrogen-bonding capacity, contrasting with the pyridine or triazine systems in other analogs .
Benzotriazine-Containing Analogs
The 1,2,3-benzotriazin-4-one moiety in the target compound is structurally related to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (). Both feature a fused heterocyclic ring system:
- Benzothiazine : A sulfur-containing heterocycle with distinct electronic properties.
Functional Comparison :
- Benzotriazinones are often explored as kinase inhibitors or photoactive agents, while benzothiazines (e.g., in ) are studied for antimicrobial or anti-inflammatory properties .
Pharmacological Potential vs. Agrochemical Derivatives
The dimethylaminoethyl group in the target compound is absent in pesticide-related benzamides (), which prioritize halogenated or fluorinated substituents for environmental stability. In contrast, dimethylamino groups are common in CNS-targeting drugs (e.g., acetylcholine esterase inhibitors; see ), suggesting the target compound may have neurological or metabolic applications if synthesized .
Preparation Methods
Preparation of 4-[(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzoic Acid
The benzotriazinone ring is synthesized via nitrosative cyclization of o-aminobenzamide. A representative protocol involves:
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Reacting 2-aminobenzamide with sodium nitrite in acidic aqueous conditions (HCl, 0–5°C) to form 1,2,3-benzotriazin-4(3H)-one.
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Introducing the methylene linker via Mannich reaction : Treating benzotriazinone with formaldehyde and ammonium chloride yields 3-(aminomethyl)-1,2,3-benzotriazin-4(3H)-one.
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Coupling with 4-(bromomethyl)benzoic acid using K₂CO₃ in DMF at 60°C for 12 hours.
Key Data :
Amide Bond Formation with N,N-Dimethylethylenediamine
The benzoic acid intermediate is activated for coupling with N,N-dimethylethylenediamine using carbodiimide reagents:
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Dissolve 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzoic acid (1 eq) in anhydrous DCM.
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Add HOBt (1.2 eq) and EDCI (1.5 eq) at 0°C, followed by dropwise addition of N,N-dimethylethylenediamine (1.5 eq).
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Stir at room temperature for 24 hours, then purify via silica gel chromatography (CH₂Cl₂:MeOH = 9:1).
Key Data :
Catalytic Methods for Streamlined Synthesis
InCl₃-Catalyzed One-Pot Assembly
Drawing from analogous MCRs for pyrano[2,3-c]pyrazoles, InCl₃ catalyzes tandem condensation and cyclization:
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Combine 4-formylbenzoic acid , N,N-dimethylethylenediamine , 2-aminobenzamide , and malononitrile in 50% EtOH.
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Add InCl₃ (20 mol%) and irradiate with ultrasound (40°C, 20 min).
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Filter and recrystallize the precipitate.
Key Data :
Ultrasound-Assisted Cyclization
Ultrasound enhances reaction efficiency by promoting cavitation, as demonstrated in benzotriazinone syntheses:
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Suspend 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one and 4-aminobenzoic acid in THF.
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Add K₂CO₃ (2 eq) and sonicate at 40 kHz, 50°C for 1 hour.
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Acidify with HCl and extract with ethyl acetate.
Key Data :
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Time |
|---|---|---|---|---|
| Stepwise Coupling | EDCI/HOBt | 85–90 | >98 | 24 h |
| InCl₃ MCR | InCl₃ (20 mol%) | 78 | 95 | 20 min |
| Ultrasound | K₂CO₃ | 89 | 97 | 1 h |
Advantages of Catalytic Methods :
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InCl₃ : Enables one-pot synthesis, reducing intermediate isolation.
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Ultrasound : Accelerates cyclization via enhanced mass transfer.
Purification and Characterization
Q & A
Q. What synthetic routes are recommended for N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step strategies, including:
- Step 1 : Condensation of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzoyl chloride with N,N-dimethylethylenediamine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), using triethylamine as a base to neutralize HCl byproducts .
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .
- Optimization : Vary reaction temperature (40–80°C), solvent polarity, and stoichiometric ratios of reagents. Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. Which spectroscopic techniques are most effective for confirming structure and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the dimethylaminoethyl moiety (δ ~2.2–2.5 ppm for N(CH3)2), benzamide carbonyl (δ ~167–170 ppm), and benzotriazinone protons (δ ~7.5–8.5 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and triazinone ring vibrations .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns consistent with the benzamide and benzotriazinone moieties .
Q. What initial biological assays are appropriate for evaluating therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations .
- Solubility Studies : Use shake-flask method in PBS (pH 7.4) to guide formulation design .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H and 13C shifts, especially for benzotriazinone and benzamide regions .
- X-ray Crystallography : Obtain single crystals via slow evaporation (solvent: DCM/hexane) to confirm stereochemistry .
- Comparative Analysis : Cross-reference with spectral data of analogous compounds (e.g., benzotriazinone derivatives) .
Q. What strategies optimize pharmacokinetic properties through structural modifications?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, carboxyl) on the benzamide ring or dimethylaminoethyl chain .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
- Prodrug Design : Mask the dimethylamino group with pH-sensitive protecting groups (e.g., acetyl) for targeted release .
Q. How to design controlled-release formulations for in vivo studies?
- Methodological Answer :
- Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles prepared via emulsion-solvent evaporation .
- In Vitro Release Testing : Simulate physiological conditions (PBS, 37°C) and analyze drug release via HPLC .
Q. What computational methods predict target interactions and binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase active sites (e.g., PDB: 1M17) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. How to address instability of synthetic intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
